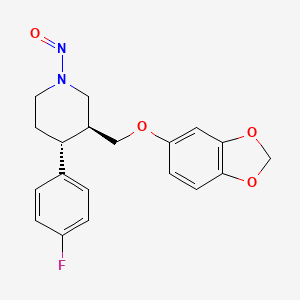
N-Nitroso Paroxetine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso Paroxetine is a highly toxic organic compound and a suspected human carcinogen. It is chemically represented as (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-nitrosopiperidine. This compound is a derivative of paroxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat various mental health disorders such as major depressive disorder, obsessive-compulsive disorder, social anxiety disorder, panic disorder, posttraumatic stress disorder, generalized anxiety disorder, and premenstrual dysphoric disorder .
Métodos De Preparación
The preparation of N-Nitroso Paroxetine involves the nitrosation of paroxetine. The synthetic route typically includes the reaction of paroxetine with nitrous acid, which is formed by the acidification of sodium nitrite. The reaction conditions often involve a strong acid to facilitate the formation of the nitrosonium ion (NO+), which then reacts with the amine group in paroxetine to form this compound .
Análisis De Reacciones Químicas
N-Nitroso Paroxetine undergoes several types of chemical reactions, including:
Nitrosation: The primary reaction for its formation, involving the addition of a nitrosonium ion to the amine group of paroxetine.
Oxidation: This reaction can convert this compound to other nitroso derivatives or even nitro compounds under specific conditions.
Reduction: Under reductive conditions, this compound can be converted back to paroxetine or other related compounds.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions
Common reagents used in these reactions include nitrous acid, sodium nitrite, and various acids and bases to control the reaction environment. The major products formed from these reactions depend on the specific conditions but generally include other nitroso derivatives or the parent compound, paroxetine .
Aplicaciones Científicas De Investigación
N-Nitroso Paroxetine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study nitrosation reactions and the formation of nitrosamines.
Biology: Research on this compound helps understand the biological effects of nitrosamines, including their potential carcinogenicity.
Medicine: It is studied for its toxicological effects and potential risks associated with the presence of nitrosamines in pharmaceuticals.
Industry: The compound is used to develop and test methods for detecting and quantifying nitrosamines in various products, ensuring safety and compliance with regulatory standards
Mecanismo De Acción
The mechanism of action of N-Nitroso Paroxetine involves its interaction with biological molecules, leading to potential toxic and carcinogenic effects. The nitroso group can form adducts with DNA, proteins, and other cellular components, leading to mutations and disruptions in normal cellular functions. The molecular targets and pathways involved include DNA alkylation and the formation of DNA adducts, which can result in mutagenesis and carcinogenesis .
Comparación Con Compuestos Similares
N-Nitroso Paroxetine is unique among nitrosamines due to its specific structure and origin from paroxetine. Similar compounds include other nitrosamines such as N-Nitroso Fluoxetine and N-Nitroso Sertraline, which are also derived from SSRIs. These compounds share similar toxicological profiles but differ in their specific chemical structures and the parent compounds from which they are derived .
Propiedades
Fórmula molecular |
C19H19FN2O4 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-nitrosopiperidine |
InChI |
InChI=1S/C19H19FN2O4/c20-15-3-1-13(2-4-15)17-7-8-22(21-23)10-14(17)11-24-16-5-6-18-19(9-16)26-12-25-18/h1-6,9,14,17H,7-8,10-12H2/t14-,17-/m0/s1 |
Clave InChI |
PGGPFZLMRYLTFT-YOEHRIQHSA-N |
SMILES isomérico |
C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)N=O |
SMILES canónico |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole](/img/structure/B13426159.png)

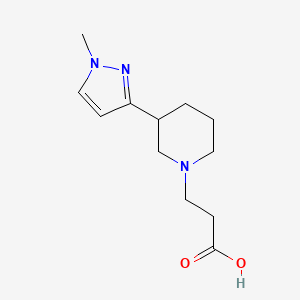

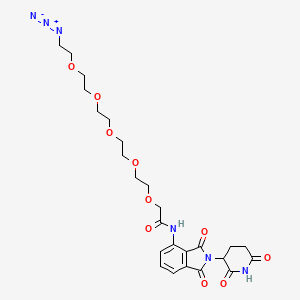
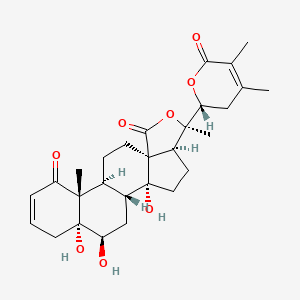
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B13426190.png)

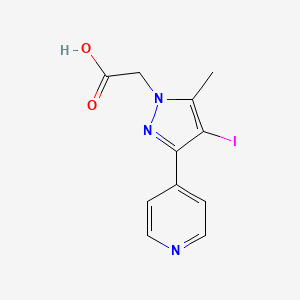


![3-Isobutyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13426216.png)


